Methyl-L-rhamnopyranoside

Übersicht

Beschreibung

Methyl-L-rhamnopyranoside is a methylated derivative of L-rhamnose, a naturally occurring deoxy sugar This compound is characterized by its molecular formula C7H14O5 and is commonly used in various scientific research applications due to its unique properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl-L-rhamnopyranoside can be synthesized through the methylation of L-rhamnose. One common method involves the use of methanol and an acid catalyst to facilitate the methylation process. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the enzymatic methylation of L-rhamnose using specific methyltransferases. This method offers higher selectivity and yields compared to chemical synthesis. Additionally, the use of bioreactors can enhance the production efficiency by providing optimal conditions for the enzymatic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction typically occurs under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines. These reactions can be facilitated by the presence of a base or a catalyst to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

MLR and its derivatives have demonstrated significant antimicrobial properties against various pathogens. Research indicates that certain rhamnopyranosides exhibit higher antifungal activity compared to antibacterial effects.

Case Study: Antimicrobial Evaluation

- A study synthesized several rhamnopyranoside derivatives and evaluated their antimicrobial activity against eight human pathogenic bacteria and two fungi. The results indicated that these derivatives were more effective against fungal organisms than bacterial pathogens, with some compounds showing inhibition zones comparable to standard antibiotics like Nystatin .

Table 1: Antimicrobial Activity of Rhamnopyranoside Derivatives

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound 4 | 6 (E. coli) | 10 (Candida albicans) |

| Compound 5 | 5 (Klebsiella pneumoniae) | 12 (Aspergillus niger) |

| Compound 6 | 7 (Staphylococcus aureus) | 14 (Candida glabrata) |

| Compound 7 | 8 (Pseudomonas aeruginosa) | 15 (Trichophyton mentagrophytes) |

Anticancer Properties

MLR has been investigated for its potential anticancer activities. The acylation of rhamnose moieties enhances the binding affinity of certain compounds to specific protein targets involved in cancer progression.

Case Study: RSK Inhibition

- One notable study isolated Kaempferol-3-O-(3′,4′-di-O-acetyl-α-L-rhamnopyranoside), which exhibited significant inhibition against the RSK protein kinase, a target in cancer therapy. This compound's diacetyl derivative showed twelve times higher inhibitory activity than its non-acetyl counterpart, suggesting that modifications on the rhamnose moiety can lead to enhanced anticancer properties .

Material Science Applications

The unique properties of MLR make it suitable for use in material science, particularly in the development of biodegradable polymers and surfactants.

Case Study: Polymer Development

- Research has demonstrated that incorporating MLR into polymer matrices can enhance their mechanical properties while maintaining biodegradability. The hydrophilic nature of MLR contributes to improved water retention and solubility in polymer blends, making them suitable for various applications including packaging materials and agricultural films .

Pharmaceutical Applications

MLR serves as a critical building block in the synthesis of various pharmaceutical compounds due to its ability to modify biological activity.

Case Study: Drug Development

Wirkmechanismus

The mechanism of action of Methyl-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to target molecules. This process is crucial for the formation of glycosidic bonds, which are essential for the structure and function of various biomolecules. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular processes such as proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Methyl-L-rhamnopyranoside can be compared with other similar compounds such as:

L-rhamnose: The parent compound of this compound, L-rhamnose, is a naturally occurring deoxy sugar. While both compounds share similar structural features, this compound has a methyl group that enhances its stability and reactivity.

Methyl-D-glucopyranoside: Another methylated sugar, Methyl-D-glucopyranoside, differs in the configuration of the sugar moiety. This difference in stereochemistry can influence the compound’s reactivity and biological activity.

This compound stands out due to its unique combination of stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl-L-rhamnopyranoside (MR) is a naturally occurring sugar derivative that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

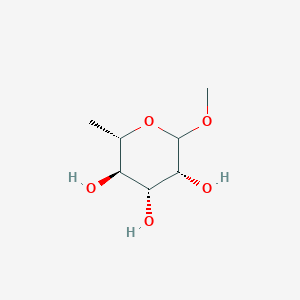

This compound is a methyl glycoside of L-rhamnose, a deoxy sugar. Its structure can be represented as follows:

This compound exists predominantly in the pyranose form, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The following table summarizes key findings from various research efforts regarding its antimicrobial efficacy:

Case Studies

- Synthesis of Rhamnopyranoside Esters : A study synthesized various esters of this compound, which were tested for antimicrobial activity. The results indicated that fully esterified rhamnopyranosides had enhanced antifungal properties compared to their unmodified counterparts .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the hydrophobic nature of certain derivatives increased their antimicrobial potential. For instance, compounds with more hydrophobic characteristics demonstrated improved efficacy against fungal pathogens .

Therapeutic Applications

This compound has shown promise in several therapeutic domains:

- Anticancer Potential : Some studies suggest that rhamnopyranoside derivatives may possess anticancer properties, particularly through immunosuppressive mechanisms. The incorporation of specific functional groups into the rhamnose moiety has been linked to increased binding affinity to cancer-related targets .

- Neuroprotective Effects : Research indicates that certain rhamnose esters exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Recent Research Findings

- Synthesis Techniques : Innovative synthetic methods have been developed to create regioselectively acylated rhamnopyranosides, which have been characterized using advanced spectroscopic techniques. These methods enhance the understanding of how structural variations affect biological activity .

- In Silico Studies : Computational modeling has been employed to predict the biological activity of this compound derivatives. Pharmacophore modeling and molecular docking studies have identified potential binding sites and mechanisms of action for these compounds .

- ADMET Properties : Studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have provided insights into the pharmacokinetic profiles of rhamnopyranoside derivatives, indicating their viability as drug candidates .

Eigenschaften

IUPAC Name |

(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UISSTJQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628661 | |

| Record name | Methyl 6-deoxy-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63864-94-8 | |

| Record name | Methyl 6-deoxy-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl-L-rhamnopyranoside in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex carbohydrates and glycosides. Its defined stereochemistry and the availability of the C-2 hydroxy group for further modifications make it a suitable glycosyl acceptor. [] For instance, in a study, this compound was derivatized to create a specific glycosyl acceptor, Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside, for use in carbohydrate synthesis. []

Q2: How does NMR spectroscopy contribute to understanding this compound derivatives?

A2: NMR spectroscopy, particularly 2D NMR techniques like NOESY, plays a crucial role in elucidating the structure of this compound derivatives. These techniques provide valuable information about the connectivity, stereochemistry, and conformation of the molecule. [, ] For example, researchers employed NMR spectroscopy to determine the absolute stereostructures of Aurisides A and B, two novel cytotoxic macrolide glycosides isolated from the sea hare Dolabella auricularia. These compounds contain a 2,4-di-O-methyl-L-rhamnopyranoside moiety, and their structural characterization was significantly aided by NMR analysis. [] Similarly, NMR spectroscopy was instrumental in determining the conformation and configuration of various acyl-glycosides, including p-cumaroyl-L-rhamnoses. []

Q3: What makes this compound a relevant molecule in natural product chemistry?

A3: this compound is a significant component of various naturally occurring glycosides. Aurisides A and B, isolated from the sea hare Dolabella auricularia, exemplify this. These compounds exhibited cytotoxic activity against HeLa S(3) cells, highlighting the potential pharmacological relevance of L-rhamnose-containing natural products. [] Understanding the structure and function of such compounds can pave the way for developing novel therapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.